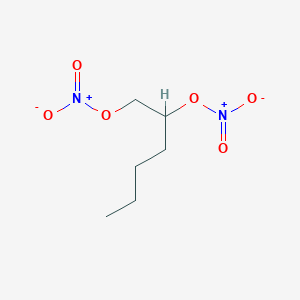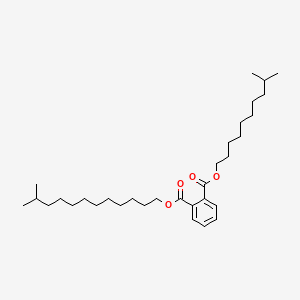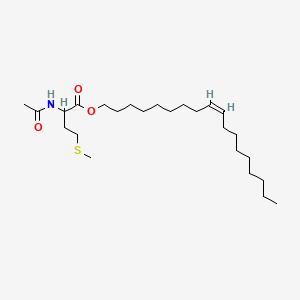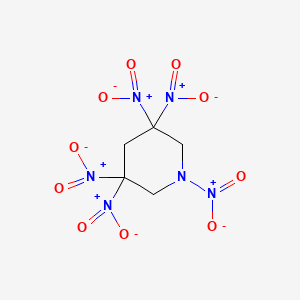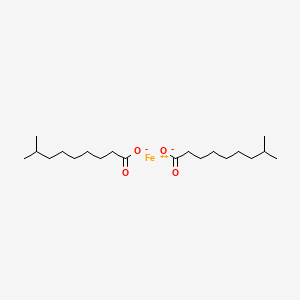
Iron(II) isodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(II) isodecanoate is an organometallic compound where iron is in the +2 oxidation state, coordinated with isodecanoate ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iron(II) isodecanoate can be synthesized through the reaction of iron(II) salts, such as iron(II) chloride, with isodecanoic acid. The reaction typically occurs in an organic solvent under inert atmosphere to prevent oxidation of iron(II) to iron(III). The general reaction is as follows: [ \text{FeCl}_2 + 2 \text{C}9\text{H}{19}\text{COOH} \rightarrow \text{Fe(C}9\text{H}{19}\text{COO)}_2 + 2 \text{HCl} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process would involve the controlled addition of iron(II) salts and isodecanoic acid, with careful monitoring of reaction conditions such as temperature, pressure, and inert atmosphere to prevent oxidation.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form iron(III) isodecanoate.
Reduction: It can be reduced back to iron(0) under specific conditions.
Substitution: The isodecanoate ligands can be substituted with other carboxylates or ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide in the presence of a suitable solvent.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas under pressure.
Substitution: Other carboxylic acids or ligands in an appropriate solvent.
Major Products:
Oxidation: Iron(III) isodecanoate.
Reduction: Metallic iron or iron(0) complexes.
Substitution: Various iron(II) carboxylates depending on the substituting ligand.
Wissenschaftliche Forschungsanwendungen
Iron(II) isodecanoate has several applications in scientific research:
Catalysis: It is used as a catalyst in organic synthesis, particularly in reactions requiring iron(II) as a catalyst.
Materials Science: It is used in the preparation of iron-containing materials and nanomaterials.
Biology and Medicine:
Industry: Used in the production of coatings, paints, and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of iron(II) isodecanoate in catalysis involves the coordination of the iron center with substrates, facilitating various chemical transformations. The iron center can undergo redox changes, enabling it to participate in electron transfer reactions. In biological systems, this compound can interact with biomolecules, potentially affecting cellular processes through iron-mediated redox reactions.
Vergleich Mit ähnlichen Verbindungen
- Iron(II) acetate
- Iron(II) oxalate
- Iron(II) citrate
Comparison: Iron(II) isodecanoate is unique due to its long-chain carboxylate ligands, which impart different solubility and reactivity characteristics compared to shorter-chain iron(II) carboxylates like iron(II) acetate. This makes it more suitable for applications requiring hydrophobic properties or specific solubility profiles.
Eigenschaften
CAS-Nummer |
93920-16-2 |
|---|---|
Molekularformel |
C20H38FeO4 |
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
iron(2+);8-methylnonanoate |
InChI |
InChI=1S/2C10H20O2.Fe/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
InChI-Schlüssel |
QZGLNFBJDQSBLJ-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12652204.png)
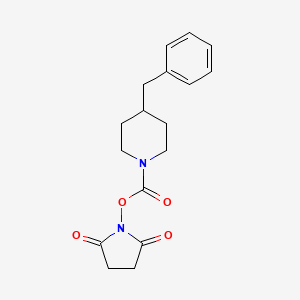
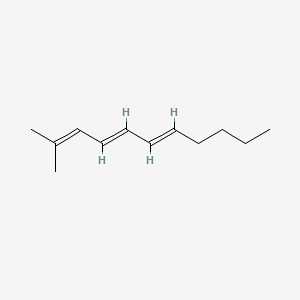

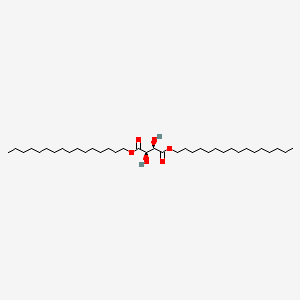
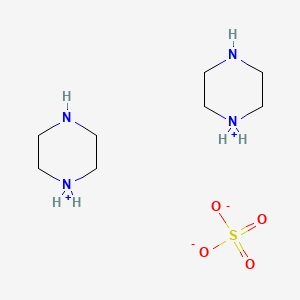
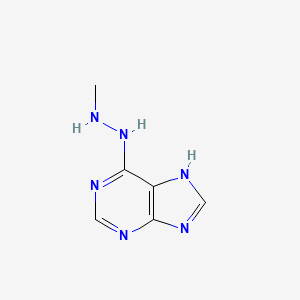
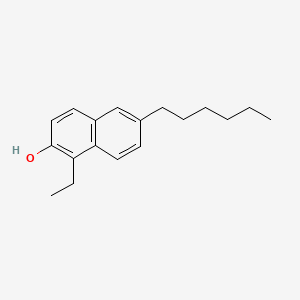
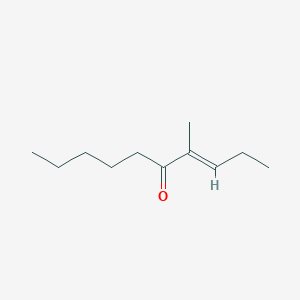
![(3R,3aR,6S,6aS)-6-chloro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B12652231.png)
